molecular formula C9H9NO3S B3286958 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid CAS No. 83396-73-0

2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid

Cat. No. B3286958
CAS RN: 83396-73-0
M. Wt: 211.24 g/mol
InChI Key: GIYLBBHMKLRLOF-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid, also known as ATPT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ATPT belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in the treatment of various inflammatory diseases.

Mechanism of Action

Target of Action

The primary targets of 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid are currently unknown. This compound contains a 2-thienyl group , which is a common moiety in many bioactive compounds, suggesting potential interactions with various biological targets.

Mode of Action

The presence of the 2-thienyl group suggests that it may interact with its targets through pi-pi stacking, a common interaction in drug-target binding.

Biochemical Pathways

Compounds with similar structures have been shown to influence various biochemical pathways .

Pharmacokinetics

It’s worth noting that compounds containing boronic acids and their esters, which are structurally similar to this compound, are only marginally stable in water . This could potentially affect the bioavailability of 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid. For instance, the pH strongly influences the rate of hydrolysis of compounds containing boronic acids and their esters . Therefore, the physiological environment could potentially affect the stability and efficacy of 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid in lab experiments is its specificity for COX-2 enzymes, which allows for targeted inhibition of inflammation. Additionally, 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid has been found to have low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, one of the limitations of using 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid. One direction is to further investigate its potential in the treatment of cancer, as it has shown promising results in inhibiting the growth of cancer cells. Another direction is to investigate its potential in the treatment of Alzheimer's disease, as it has been found to have neuroprotective properties. Additionally, future research could focus on developing more efficient synthesis methods for 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid and improving its solubility in water.

Scientific Research Applications

2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has shown potential in the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid has also been studied for its potential in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid has been studied for its potential in the treatment of Alzheimer's disease, as it has been found to have neuroprotective properties.

properties

IUPAC Name

(Z)-2-acetamido-3-thiophen-2-ylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-6(11)10-8(9(12)13)5-7-3-2-4-14-7/h2-5H,1H3,(H,10,11)(H,12,13)/b8-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYLBBHMKLRLOF-YVMONPNESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=CC=CS1)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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